molecular formula C21H22ClN3O3 B11316413 5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11316413
M. Wt: 399.9 g/mol
InChI Key: BMZWABXGULLPOH-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

    Attachment of the furan and piperidine moieties: These groups are typically introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the oxazole ring or the chlorophenyl group, potentially leading to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring could lead to furan-2,3-dione derivatives, while reduction of the oxazole ring could yield dihydro-oxazole analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide: Lacks the furan and piperidine moieties.

    N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the chlorophenyl group.

    5-(4-chlorophenyl)-N-[2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide: Lacks the furan ring.

Uniqueness

The presence of the chlorophenyl, furan, and piperidine moieties in 5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide makes it unique compared to other similar compounds

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H22ClN3O3/c22-16-8-6-15(7-9-16)20-13-17(24-28-20)21(26)23-14-18(19-5-4-12-27-19)25-10-2-1-3-11-25/h4-9,12-13,18H,1-3,10-11,14H2,(H,23,26)

InChI Key

BMZWABXGULLPOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CO4

Origin of Product

United States

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